4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
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Overview
Description
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methoxybenzamide to introduce the nitro group at the 3-position.
Oxazole Formation: The formation of the oxazole ring through a cyclization reaction involving a suitable precursor.
Amidation: The final step involves the amidation reaction to attach the oxazole ring to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-aminobenzamide.
Scientific Research Applications
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-chlorobenzamide: A derivative with a chlorine atom instead of a nitro group.
Uniqueness
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-7-5-11(14-20-7)13-12(16)8-3-4-10(19-2)9(6-8)15(17)18/h3-6H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPKXQZLIOBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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